1,1-Dichlorotridec-1-ene
Description
Based on the provided evidence, 1,1-Dichloroethene (CAS 75-35-4) is a chlorinated alkene with the molecular formula C₂H₂Cl₂ and a molecular weight of 96.94 g/mol . It is also known as vinylidene chloride and is structurally characterized by two chlorine atoms bonded to one carbon of an ethene group. This compound is industrially significant as a precursor in polymer production and has been extensively studied for its toxicological and environmental impacts .
Instead, this analysis will focus on structurally or functionally similar chlorinated hydrocarbons from the evidence, including 1,1-Dichloroethene, 1,1,1-Trichloroethane, and 1,2-Dichlorochlordene.
Properties
CAS No. |
86001-98-1 |
|---|---|
Molecular Formula |
C13H24Cl2 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
1,1-dichlorotridec-1-ene |
InChI |
InChI=1S/C13H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h12H,2-11H2,1H3 |
InChI Key |
ZDBFZDDSMHVACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dichlorotridec-1-ene typically involves the dehydrochlorination of 1,1,2-trichlorotridecane. This reaction is base-catalyzed, often using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures around 100°C . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1-Dichlorotridec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated aldehydes and acids.
Reduction: Reduction reactions typically yield tridecene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichlorotridec-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies often explore its effects on biological systems, particularly its potential as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-Dichlorotridec-1-ene exerts its effects involves the interaction of its chlorine atoms with various molecular targets. These interactions can disrupt cellular processes, leading to its use as a biocide. The pathways involved often include the inhibition of enzyme activity and interference with cellular membranes.
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1 summarizes key chemical properties of 1,1-Dichloroethene and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chlorine Substitution | Structure |
|---|---|---|---|---|---|
| 1,1-Dichloroethene | C₂H₂Cl₂ | 96.94 | 75-35-4 | Two Cl on one ethene carbon | Chlorinated alkene |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.40 | 71-55-6 | Three Cl on one ethane carbon | Chlorinated alkane |
| 1,2-Dichlorochlordene | C₁₀H₄Cl₈ | 407.76 | 29555-45-1 | Eight Cl on a bicyclic structure | Polychlorinated bicyclic |
Key Observations :
- Chlorination Pattern : 1,1-Dichloroethene’s dichloro-substitution on an alkene contrasts with 1,1,1-Trichloroethane’s fully saturated alkane structure. The latter’s three chlorine atoms increase its density and reduce reactivity compared to alkenes .
- Molecular Complexity : 1,2-Dichlorochlordene’s bicyclic structure and eight chlorine atoms contribute to higher molecular weight and environmental persistence .
Toxicological Profiles
Table 2 compares toxicity data and regulatory limits:
Key Findings :
- 1,1-Dichloroethene : The oral minimal risk level (MRL) of 0.008 mg/kg/day reflects its potent toxicity, particularly liver damage observed in animal studies . Its environmental persistence is mitigated by biodegradation pathways involving methane-oxidizing bacteria .
- 1,1,1-Trichloroethane : Once widely used as a solvent, its high volatility and ozone-depleting properties led to global restrictions. Chronic exposure risks include neurological and hepatic effects .
Environmental and Regulatory Considerations
- 1,1-Dichloroethene : Regulated under the U.S. Clean Air Act and Clean Water Act, with EPA-reported environmental levels in air (0.1–5 ppb) and water (<1 ppb) .
- 1,1,1-Trichloroethane : Listed as a hazardous air pollutant under CERCLA, with groundwater contamination remaining a legacy issue .
- 1,2-Dichlorochlordene: No specific regulations identified, but its persistence aligns with Stockholm Convention guidelines on persistent organic pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
